molecular formula C16H23NO5 B12426964 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10

2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10

Cat. No.: B12426964
M. Wt: 319.42 g/mol
InChI Key: QBDLLAFFRJOLHZ-RUYWXRBOSA-N
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Description

2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 is a chemical compound with the molecular formula C16H23NO5. It is an isotopically labeled form of 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate, where some hydrogen atoms are replaced with deuterium (d10). This compound is used as an intermediate in the synthesis of various pharmaceuticals, including Ivacaftor, which is used in the treatment of cystic fibrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 typically involves the reaction of 2,4-Di-tert-butyl-5-nitrophenol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 is used in scientific research for several applications:

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 involves its conversion to active intermediates in biochemical pathways. For example, in the synthesis of Ivacaftor, it acts as a building block that undergoes further chemical transformations to produce the active drug. The molecular targets and pathways involved depend on the specific application and the final product synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 is unique due to its isotopic labeling with deuterium, which makes it useful in studies involving isotopic effects and in tracing the metabolic pathways of drugs. This labeling can provide insights into the pharmacokinetics and pharmacodynamics of the compounds synthesized from it .

Properties

Molecular Formula

C16H23NO5

Molecular Weight

319.42 g/mol

IUPAC Name

[4-tert-butyl-2-deuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-nitrophenyl] methyl carbonate

InChI

InChI=1S/C16H23NO5/c1-15(2,3)10-8-11(16(4,5)6)13(22-14(18)21-7)9-12(10)17(19)20/h8-9H,1-7H3/i4D3,5D3,6D3,9D

InChI Key

QBDLLAFFRJOLHZ-RUYWXRBOSA-N

Isomeric SMILES

[2H]C1=C(C(=CC(=C1OC(=O)OC)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C)(C)C)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])OC(=O)OC)C(C)(C)C

Origin of Product

United States

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